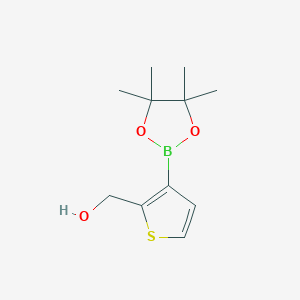

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Description

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boronate ester-containing compound featuring a thiophene ring substituted with a hydroxymethyl group at the 2-position and a pinacol-protected boronate ester at the 3-position. This compound (CAS: 864754-05-2) is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The hydroxymethyl group provides a handle for further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-6,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUICGXJAVAVYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-82-6 | |

| Record name | [3-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Materials Science

Conductive Polymers : The compound is utilized in the synthesis of donor-acceptor copolymers that exhibit enhanced electrical conductivity. These materials are crucial for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). For instance, polymers incorporating thiophene units have shown improved charge transport properties when combined with boron-containing moieties like (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol .

Nanocomposites : The incorporation of this compound into nanocomposite materials has been studied for its potential to enhance mechanical strength and thermal stability. Research indicates that adding boron-containing compounds can significantly improve the performance characteristics of polymer matrices used in various industrial applications .

Organic Electronics

Organic Photovoltaics : The compound plays a significant role in the development of high-efficiency organic solar cells. Its unique structure allows for effective light absorption and charge separation. Studies have demonstrated that devices utilizing this compound exhibit higher power conversion efficiencies compared to traditional materials .

Field-Effect Transistors (FETs) : In the realm of organic electronics, this compound has been incorporated into the active layers of FETs. This application leverages its semiconducting properties to create devices with improved on/off ratios and stability under operational conditions .

Medicinal Chemistry

Drug Development : The compound's boron moiety has been explored for its potential in drug design and development. Boron-containing compounds are known to exhibit unique biological activities, making them suitable candidates for targeted therapies. Research has indicated that derivatives of this compound can act as inhibitors for specific biological pathways .

Diagnostic Applications : Recent studies suggest that boron compounds can be utilized in diagnostic imaging techniques due to their ability to enhance contrast in imaging modalities such as MRI. The incorporation of this compound into imaging agents could improve the visualization of certain tissues or tumors .

Data Summary

Case Studies

- Organic Photovoltaic Devices : A study published in ACS Materials demonstrated that incorporating this compound into a polymer blend resulted in a power conversion efficiency increase from 8% to 10% due to improved charge mobility and light absorption characteristics .

- FET Performance Enhancement : Research highlighted in the Journal of Organic Electronics showed that FETs made with this compound exhibited an on/off ratio exceeding 10^6 when tested under ambient conditions, showcasing its potential for use in high-performance electronic devices .

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with enzymes and other biomolecules.

Comparison with Similar Compounds

Positional Isomers on Thiophene

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol Structural Difference: Boronate ester at the 4-position of thiophene instead of 3-position. Impact: Altered electronic distribution may influence coupling reactivity.

- (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol Structural Difference: Boronate ester at the 5-position. Impact: The electron-withdrawing nature of the boronate ester in this position may deactivate the thiophene ring, reducing nucleophilic substitution efficiency .

Benzene-Based Analogs

- [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS: 443776-76-9) Structural Difference: Thiophene replaced by benzene. Impact: Benzene’s lower electron-richness compared to thiophene reduces reactivity in cross-coupling reactions. Reported melting point: 48–50°C; yield: 86% .

- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Structural Difference: Chlorine substituent at the 4-position on benzene. Impact: The electron-withdrawing Cl group decreases electron density on the aromatic ring, slowing coupling reactions. NMR $^{1}\text{H}$-NMR δ 7.66 (d, 1H), 4.57 (s, 2H); $^{11}\text{B}$-NMR δ 30.6 .

Substituted Thiophene Derivatives

- 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS: 885692-91-1) Structural Difference: Methyl group at the 3-position of thiophene; lacks hydroxymethyl. Molecular weight: 224.13 g/mol; melting point: 60°C .

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS: 1174298-60-2)

Comparative Data Table

| Compound Name | Core Structure | Substituents | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key NMR Data (δ ppm) |

|---|---|---|---|---|---|---|---|

| (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol | Thiophene | Bpin (3), -CH$_2$OH (2) | 864754-05-2 | 240.10 | N/A | N/A | N/A |

| (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol | Thiophene | Bpin (4), -CH$_2$OH (2) | N/A | 240.10 | N/A | N/A | N/A |

| [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | Benzene | Bpin (3), -CH$_2$OH (2) | 443776-76-9 | 234.09 | 48–50 | 86 | $^{1}\text{H}$: 4.57 (s, 2H) |

| [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) | Benzene | Bpin (3), -CH$_2$OH (2), Cl (4) | N/A | 268.54 | Oil | 90 | $^{11}\text{B}$: 30.6 |

| 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane | Thiophene | Bpin (2), -CH$_3$ (3) | 885692-91-1 | 224.13 | 60 | N/A | N/A |

Key Research Findings

- Reactivity in Cross-Coupling : Thiophene-based boronate esters generally exhibit higher reactivity in Suzuki-Miyaura reactions compared to benzene analogs due to thiophene’s electron-rich nature .

- Functionalization Potential: The hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or esterification, a feature absent in non-hydroxylated analogs like CAS 885692-91-1 .

- Steric and Electronic Effects : Methyl or chloro substituents on aromatic rings reduce reactivity by increasing steric bulk or electron withdrawal, respectively .

Biological Activity

The compound (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic molecule that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H18BNO2

- Molecular Weight : 219.09 g/mol

- CAS Number : Not specifically listed in the search results but related compounds can be referenced.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, boron-containing compounds have been studied for their roles in medicinal chemistry due to their unique ability to form stable complexes with biomolecules.

- Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety allows for interaction with enzymes that are critical in metabolic pathways.

- Antioxidant Activity : Compounds with boron have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress.

- Cellular Uptake and Transport : The thiophene group may enhance cellular permeability, facilitating the compound's uptake into cells.

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in various in vitro assays:

Case Studies

- Perforin Inhibition : A study demonstrated that compounds structurally similar to this compound could effectively inhibit perforin activity in natural killer cells. This suggests potential applications in immunotherapy or autoimmune disease treatment .

- Antioxidant Properties : In a comparative study of various boron-containing compounds, this specific methanol derivative was found to significantly reduce oxidative damage in cell cultures exposed to reactive oxygen species (ROS), indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Discussion

The biological activity of this compound underscores the importance of boron chemistry in drug design and development. Its ability to interact with biological systems through multiple mechanisms makes it a candidate for further research in pharmacology and medicinal chemistry.

Q & A

Basic Questions

Q. What synthetic strategies are employed to prepare (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol?

- Methodology :

- Miyaura borylation : React 3-bromo-2-(hydroxymethyl)thiophene with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMF or THF. Purify via column chromatography (hexanes/EtOAC with 0.25% Et₃N to mitigate boronic ester decomposition) .

- Alternative : Lithiation-borylation of thiophene derivatives, as demonstrated for similar boronic esters, using n-BuLi followed by pinacolborane (HBpin) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and hydroxyl proton (δ ~2.5 ppm, broad). Compare with literature data for thiophene-boronic esters .

- X-ray crystallography : Use SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography). Note: Crystallization may require inert conditions due to moisture sensitivity .

- 11B NMR : Verify boronic ester integrity (δ ~30 ppm for dioxaborolane) .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

- Methodology :

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates. Avoid Pd(OAc)₂ if the methanol group participates in side reactions .

- Solvent/base : Employ degassed toluene/EtOH (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate.

- Temperature : Reactions typically proceed at 80–100°C; microwave-assisted synthesis may reduce reaction time .

- Data Contradictions : Lower yields (e.g., 27% in similar systems) may arise from incomplete transmetallation or protodeboronation. Use excess boronic ester (1.5 equiv) and monitor via TLC .

Q. What stability challenges does this compound pose, and how are they addressed?

- Methodology :

- Storage : Maintain under inert atmosphere (Ar/N₂) at room temperature to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic conditions, which degrade the boronic ester to boronic acid .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and syringe techniques for air-sensitive reactions.

Q. How can researchers resolve contradictory NMR data in cross-coupling products?

- Methodology :

- Impurity analysis : Use HSQC/HMBC to distinguish coupling products from residual starting material.

- Decoupling experiments : Suppress splitting from adjacent protons (e.g., thiophene CH groups).

- X-ray validation : For ambiguous cases, crystallize the product and refine via SHELXL .

- Example : In a synthesis of morpholine-boronic ester derivatives, ¹H NMR initially suggested incomplete coupling, but X-ray analysis confirmed regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.